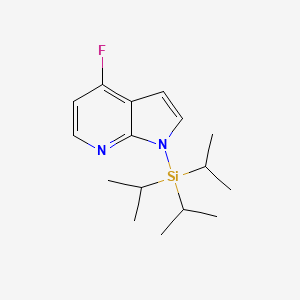

4-Fluoro-1-(triisopropylsilanyl)-7-azaindole

描述

4-Fluoro-1-(triisopropylsilanyl)-7-azaindole (CAS: 640735-25-7) is a fluorinated and silane-protected derivative of 7-azaindole, a nitrogen-rich heterocycle widely used in medicinal chemistry. Its molecular formula is C₁₆H₂₅FN₂Si, with a molecular weight of 292.48 g/mol . The triisopropylsilanyl (TIPS) group at the 1-position enhances steric protection and lipophilicity, while the 4-fluoro substitution modulates electronic properties and binding affinity. 7-Azaindole derivatives are renowned for their ability to interact with kinase hinge regions via hydrogen bonding, making them pivotal in anticancer and antiviral drug discovery .

属性

IUPAC Name |

(4-fluoropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25FN2Si/c1-11(2)20(12(3)4,13(5)6)19-10-8-14-15(17)7-9-18-16(14)19/h7-13H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESANHMKGXGZLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=CN=C21)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25FN2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460639 | |

| Record name | 4-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640735-25-7 | |

| Record name | 4-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640735-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Protection

- The synthesis typically starts from 4-bromo-7-azaindole or 1-triisopropylsilyl-4-bromo-7-azaindole .

- The nitrogen on the pyrrole ring is protected with the triisopropylsilyl group using triisopropylchlorosilane and a base such as potassium tert-butoxide in tetrahydrofuran (THF) at controlled temperatures (10–65 °C) to yield 1-(triisopropylsilanyl)-4-bromo-7-azaindole with high yield (~87.5%) and purity.

Lithiation and Fluorination

- The key step involves lithium-halogen exchange on the 4-bromo position using a strong base such as n-butyllithium or tert-butyllithium at low temperatures (typically 0 °C to -78 °C).

- After lithiation, the intermediate is treated with a fluorine source, commonly N-fluorobenzenesulfonimide (NFSI) , to introduce the fluorine atom regioselectively at the 4-position, yielding 1-triisopropylsilyl-4-fluoro-7-azaindole.

Challenges in Fluorination

- The lithiation/fluorination step can produce a mixture of the desired fluorinated product and a by-product, 1-triisopropylsilyl-7-azaindole (without fluorine), which is difficult to separate due to similar polarity.

- Direct deprotection of the TIPS group on this mixture results in 4-fluoro-7-azaindole and 7-azaindole, which also have similar polarities, complicating purification.

Selective Deprotection Strategy

- To overcome separation difficulties, an improved method involves selective acidic deprotection of the by-product 1-triisopropylsilyl-7-azaindole under mild acidic conditions (0–50 °C), converting it into 7-azaindole.

- This selective removal allows easier separation of 7-azaindole from the desired 1-triisopropylsilyl-4-fluoro-7-azaindole, which can then be purified by column chromatography or recrystallization.

- Finally, the TIPS group is removed from the purified 1-triisopropylsilyl-4-fluoro-7-azaindole using tetrabutylammonium fluoride (TBAF) or similar fluoride sources to yield 4-fluoro-7-azaindole.

Detailed Reaction Scheme and Conditions

Research Findings and Analysis

- The use of NFSI as a fluorine source is preferred due to its mildness and selectivity compared to other fluorinating agents.

- The triisopropylsilyl protecting group is critical for regioselective lithiation and to prevent side reactions on the nitrogen.

- The selective acidic deprotection step is a novel improvement that addresses the major challenge of separating closely related fluorinated and non-fluorinated azaindole derivatives.

- The overall synthetic route is scalable, uses relatively mild conditions, and avoids hazardous reagents like tert-butyllithium in large-scale production, improving safety and cost-effectiveness.

- Earlier methods without selective deprotection suffered from low yields (~29%) and difficult purification due to hydrolysis side reactions during diazotization fluorination.

化学反应分析

Types of Reactions: 4-Fluoro-1-(triisopropylsilanyl)-7-azaindole undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Cycloaddition Reactions: It can undergo cycloaddition reactions, forming new ring structures.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized azaindoles.

科学研究应用

Medicinal Chemistry Applications

4-Fluoro-1-(triisopropylsilanyl)-7-azaindole serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects against various diseases.

Key Findings:

- Inhibitors of Protein Kinases : The compound has been utilized in the development of selective inhibitors for protein kinases, which are critical targets in cancer therapy. For instance, a series of novel selective covalent inhibitors based on the 7-azaindole scaffold have shown promising results in inhibiting FGFR4, a kinase implicated in various cancers .

- Anticancer Agents : Case studies have demonstrated that derivatives of this compound exhibit significant antitumor activity. One study highlighted that certain derivatives effectively suppressed the proliferation of liver and breast cancer cells in vitro and showed notable efficacy in xenograft models .

Biological Studies

The compound is also employed in biological research due to its structural similarity to naturally occurring indoles, which allows it to interact with various biological targets.

Applications:

- Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its mechanism of action and potential therapeutic applications .

- Receptor Binding : The compound's affinity for certain receptors is being explored to understand its role in signaling pathways related to disease processes.

Material Science Applications

In addition to its medicinal uses, this compound has applications in material science, particularly in the development of organic semiconductors.

Key Insights:

- Organic Semiconductor Development : The compound's electronic properties make it suitable for incorporation into organic semiconductor materials, which are essential for applications in flexible electronics and photovoltaic devices.

作用机制

The mechanism of action of 4-Fluoro-1-(triisopropylsilanyl)-7-azaindole involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and triisopropylsilanyl group influence its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

相似化合物的比较

Table 2: pKa and Reactivity of Azaindole Isomers

| Isomer | pKa | Reactivity in Aza-Friedel–Crafts | Catalyst Required |

|---|---|---|---|

| 7-Azaindole | 3.67 | High | None |

| 5-Azaindole | 8.42 | Low | 10 mol% p-TSA |

| 4-Azaindole | 4.85 | Moderate | None |

| 6-Azaindole | 5.61 | Moderate | None |

Pharmacokinetic and Metabolic Stability

- 7-Azaindole vs. 7-Azaindazole : 7-Azaindole derivatives (e.g., compound 6) showed superior oral exposure (AUC = 15,000 ng·h/mL) compared to azaindazole analogs (AUC = 2,100 ng·h/mL) in mice, attributed to reduced aldehyde oxidase (AO) metabolism .

- Carboxamide Position : Moving a carboxamide from C-2 to C-3 on 7-azaindole improved human microsomal stability (t₁/₂ > 60 min) and reduced CYP450 inhibition .

Table 3: Pharmacokinetic Comparison

| Compound | Scaffold | AUC (ng·h/mL) | CYP450 Inhibition Risk |

|---|---|---|---|

| 6 | 7-Azaindole | 15,000 | Low |

| 23 | 7-Azaindazole | 2,100 | Moderate |

| C2 (C-3 carboxamide) | 7-Azaindole | >60 min t₁/₂ | Very Low |

Target Selectivity and Clinical Relevance

- Kinase Inhibition : 7-Azaindole derivatives (e.g., PLX4720) selectively inhibit oncogenic B-Raf kinase (BRAFV600E) by mimicking ATP’s adenine interactions, achieving sub-micromolar IC₅₀ values .

- Antiviral Activity : Fluorinated 7-azaindoles (e.g., ASM-1) exhibit superior anti-SARS-CoV-2 activity (EC₅₀ = 3.9 µM) compared to pyridinimidazole analogs (EC₅₀ = 9.08 µM) .

生物活性

4-Fluoro-1-(triisopropylsilanyl)-7-azaindole is a novel compound within the azaindole family, notable for its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

Structural Characteristics

The compound is characterized by:

- A fluorine atom at the 4-position.

- A triisopropylsilanyl group at the 1-position of the 7-azaindole framework.

These structural attributes contribute to its chemical reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is influenced by its ability to interact with various biological targets. The presence of the fluorine atom allows for nucleophilic substitution reactions, while the triisopropylsilanyl group enhances bioavailability and selectivity towards specific receptors.

Key Mechanisms:

- Receptor Interaction : The compound has shown potential interactions with serotonin and dopamine receptors, which are critical for various neuropharmacological effects.

- Antitumor Activity : Preliminary studies suggest that derivatives of 7-azaindoles exhibit antitumor properties, although specific data on this compound's efficacy in cancer models is still emerging.

Biological Activities

Research indicates that compounds related to 7-azaindoles, including this compound, exhibit diverse biological activities:

- Antitumor Effects : Some derivatives have demonstrated selective cytotoxicity against various cancer cell lines.

- Neuropharmacological Effects : The compound's interaction with serotonin and dopamine receptors suggests potential applications in treating mood disorders and other neurological conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of azaindole derivatives, including this compound:

Table 1: Summary of Biological Activities

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Antitumor | Showed IC50 values in low micromolar range against cancer cell lines. |

| Study B | Neuropharmacological | Exhibited binding affinity for serotonin receptors with Ki values indicating potential therapeutic uses. |

| Study C | Enzyme Inhibition | Inhibited specific kinases involved in cancer signaling pathways. |

Synthesis and Derivative Exploration

The synthesis of this compound can be achieved through various methods that allow for further functionalization:

Table 2: Synthesis Methods

| Method | Description |

|---|---|

| Directed ortho-metalation | Allows introduction of substituents at the C-5 position. |

| Nucleophilic substitution | Utilizes the fluorine atom for further derivatization. |

Comparative Analysis with Related Compounds

The structural versatility of azaindoles is highlighted by comparing this compound with related compounds:

Table 3: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole | Bromine substituent at C-5 | Potentially different biological activity due to bromine's presence. |

| Methyl this compound | Methyl group at C-5 | Altered solubility and reactivity compared to other derivatives. |

常见问题

Q. What are common synthetic strategies for functionalizing the 1-position of 7-azaindole derivatives like 4-Fluoro-1-(triisopropylsilanyl)-7-azaindole?

The 1-position of 7-azaindole is often modified using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or acid-catalyzed cyclization. For example:

- Acid-catalyzed synthesis : 3-Alkynyl-2-aminopyridines can undergo cyclization in trifluoroacetic acid (TFA)/trifluoroacetic anhydride (TFAA) to yield 7-azaindoles with substituents at the 1- and 5-positions .

- C-H activation : The 7-azaindole scaffold itself acts as a directing group for transition-metal-catalyzed ortho-C–H functionalization, enabling regioselective introduction of substituents .

The triisopropylsilanyl (TIPS) group at the 1-position likely serves as a protective moiety during synthesis, preventing undesired reactivity while allowing subsequent functionalization.

Q. How is the 7-azaindole scaffold utilized in kinase inhibitor design?

7-Azaindole is a privileged scaffold in kinase inhibitor development due to its ability to form hydrogen bonds with kinase hinge regions. Key methodologies include:

- Fragment-based screening : Iterative crystallography-guided optimization of fragments like 4-(piperidin-1-yl)-7-azaindole has yielded nanomolar inhibitors of protein kinase B (PKB) .

- Rational design : Substituents at the 2-, 4-, and 6-positions are tailored for target specificity. For example, CDK8 inhibitors with 7-azaindole cores achieve IC50 values <100 nM by incorporating urea or aryloxy groups .

Advanced Research Questions

Q. How can aldehyde oxidase (AO)-mediated metabolism be mitigated in 7-azaindole derivatives?

Substitution at the 2-position of 7-azaindole reduces AO-mediated oxidation while maintaining potency. Strategies include:

- Electron-withdrawing groups : Fluorine or nitro substituents at the 2-position decrease electron density, reducing AO susceptibility .

- Azaindazole analogs : Replacing the indole nitrogen with an aza-group (7-azaindazole) maintains target affinity but does not fully eliminate AO metabolism .

Example: Compound 12 (2-substituted 7-azaindole) showed improved metabolic stability in rodent pharmacokinetic studies .

Q. How do solvation dynamics and dimerization modes influence the photophysical behavior of 7-azaindole derivatives?

Proton-transfer mechanisms in 7-azaindole dimers are highly solvent- and hydration-dependent:

- Stepwise vs. concerted transfer : Hydrated dimers exhibit stepwise proton transfer (microsecond timescale), while anhydrous C2h-symmetric dimers undergo concerted transfer (picosecond scale) .

- Solvent effects : Alcohols like methanol stabilize tautomeric forms via hydrogen bonding, altering fluorescence lifetimes and quantum yields .

Methodology: Femtosecond pump-probe spectroscopy and laser-induced fluorescence (LIF) are used to resolve these dynamics .

Q. How can computational methods predict the binding affinity of 7-azaindole derivatives against targets like CDK8 or PARP-1?

- Docking studies : Tools like CDOCKER (Discovery Studio) evaluate hydrogen bonding, hydrophobic interactions, and binding energies. For PARP-1, 7-azaindole derivatives show strong docking scores with proteins 6NRF and 6NRH .

- Molecular dynamics (MD) : Simulations assess conformational stability of inhibitor-kinase complexes, guiding optimization of substituents for improved residence times .

Q. How do researchers resolve contradictions in proton-transfer mechanisms (concerted vs. stepwise) observed in 7-azaindole dimer studies?

Contradictions arise from differing experimental conditions (e.g., hydration state, isotopic labeling). Resolution strategies include:

- Isotopic substitution : Deuterating pyrrolo-N-H sites distinguishes stepwise (asynchronous) from concerted (synchronous) transfer via kinetic isotope effects .

- Hydration control : Supersonic nozzle experiments isolate reactive vs. nonreactive dimers, revealing that water clustering can induce conformational changes enabling proton transfer .

Key Data from Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。